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Compound of Interest

Compound Name: JNJ-38877605-d1

Cat. No.: B12366438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of JNJ-

38877605, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine

kinase. The information presented herein is intended to equip researchers and drug

development professionals with the necessary details to understand and potentially replicate

key in vitro experiments for this class of compounds.

Core Compound Activity: JNJ-38877605
JNJ-38877605 is an ATP-competitive inhibitor of c-Met, a receptor tyrosine kinase that plays a

crucial role in cell survival, proliferation, and invasion.[1][2] Dysregulation of the c-Met signaling

pathway is implicated in the progression of various cancers, making it a key target for

therapeutic intervention.[3] JNJ-38877605 has demonstrated high potency and selectivity for c-

Met in a range of in vitro assays.[1][3][4][5]

Table 1: Biochemical Activity of JNJ-38877605
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Parameter Value Notes

Target
c-Met (Hepatocyte Growth

Factor Receptor, HGFR)
Receptor Tyrosine Kinase

Mechanism of Action ATP-competitive inhibitor
Binds to the ATP binding site of

the c-Met kinase domain[3]

IC50 4 nM[1][4][5]

Half-maximal inhibitory

concentration in biochemical

assays

IC50 4.7 nM[3]

Half-maximal inhibitory

concentration in in vitro kinase

assay

Selectivity

>600-fold selective for c-Met

over 200 other tyrosine and

serine-threonine kinases[1][4]

[5]

Demonstrates high specificity

for the intended target

Selectivity

>833-fold selective for c-Met

relative to the next most

potently inhibited kinase (Fms)

out of 246 kinases tested[3]

Confirms high selectivity in a

broad kinase panel

Table 2: Cellular Activity of JNJ-38877605
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Cell Line Assay Type Effect Concentration

EBC1, GTL16, NCI-

H1993, MKN45
c-Met Phosphorylation

Significant reduction

in c-Met and RON

phosphorylation

500 nM[1]

A549
MET Signaling

Pathway Activation

Inhibition of CPNE1-

induced activation of

the MET signaling

pathway

0.5 µM (24 h)[4]

3T3-L1
c-Met Phosphorylation

& Lipid Accumulation

Inhibition of c-Met

phosphorylation,

reduced lipid

accumulation and

triglyceride content

5, 10, 20 µM (2, 5, 8

days)[4]

GTL16
Cytokine/Chemokine

Secretion

Modulation of IL-8,

GROα, uPAR, and IL-

6 secretion

Not specified

Experimental Protocols
Detailed experimental protocols are crucial for the accurate in vitro assessment of kinase

inhibitors. The following sections provide representative methodologies for key assays used to

characterize JNJ-38877605.

In Vitro Kinase Assay
This assay determines the direct inhibitory effect of JNJ-38877605 on the enzymatic activity of

the c-Met kinase.

Objective: To quantify the IC50 value of JNJ-38877605 against recombinant c-Met kinase.

Materials:

Recombinant human c-Met kinase

Substrate (e.g., poly(Glu, Tyr) 4:1)
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ATP (Adenosine triphosphate)

JNJ-38877605

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

384-well plates

Plate reader

Protocol:

Compound Preparation: Prepare a serial dilution of JNJ-38877605 in 100% DMSO. Further

dilute in kinase buffer to achieve the desired final concentrations, ensuring the final DMSO

concentration is ≤1%.

Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted JNJ-38877605 or DMSO

(vehicle control).

Kinase Addition: Add 2.5 µL of recombinant c-Met kinase solution to each well and incubate

for 10 minutes at room temperature.

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the

substrate and ATP.

Incubation: Incubate the plate for 60 minutes at 30°C.

Signal Detection (using ADP-Glo™ as an example):

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room

temperature, protected from light.

Data Acquisition: Measure the luminescence of each well using a plate reader.
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Data Analysis: Calculate the percent inhibition for each JNJ-38877605 concentration relative

to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter

logistic dose-response curve.

Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of JNJ-38877605 to inhibit c-Met phosphorylation in a cellular

context.

Objective: To determine the effect of JNJ-38877605 on HGF-stimulated and constitutive c-Met

phosphorylation in cancer cell lines.

Materials:

Cancer cell lines with c-Met expression (e.g., GTL16, EBC1)

Cell culture medium and supplements

JNJ-38877605

Hepatocyte Growth Factor (HGF)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt,

anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate
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Imaging system

Protocol:

Cell Culture and Treatment:

Plate cells (e.g., GTL16) and allow them to adhere overnight.

Serum-starve the cells for 4-6 hours.

Pre-treat the cells with various concentrations of JNJ-38877605 for 1-2 hours.

Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

Cell Lysis:

Wash the cells with ice-cold PBS.

Lyse the cells with ice-cold lysis buffer.

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Western Blotting:

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample

buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour

at room temperature.
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Wash the membrane and detect the signal using an ECL substrate and an imaging

system.

Data Analysis: Densitometrically quantify the band intensities for phosphorylated and total

proteins. Normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay
This assay measures the effect of JNJ-38877605 on the growth and viability of cancer cell

lines.

Objective: To evaluate the anti-proliferative activity of JNJ-38877605.

Materials:

Cancer cell lines

Cell culture medium and supplements

JNJ-38877605

96-well plates

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

Plate reader

Protocol:

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of JNJ-38877605. Include a

vehicle control (DMSO).

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified

incubator.

Viability Measurement (using CellTiter-Glo® as an example):
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in

each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration of

JNJ-38877605 relative to the vehicle control. Determine the GI50 (concentration for 50% of

maximal inhibition of cell proliferation) by plotting the data on a dose-response curve.

Visualizations
The following diagrams illustrate key aspects of the in vitro evaluation of JNJ-38877605.
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Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877605.
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Caption: A representative workflow for a cellular phosphorylation assay (Western Blot).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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